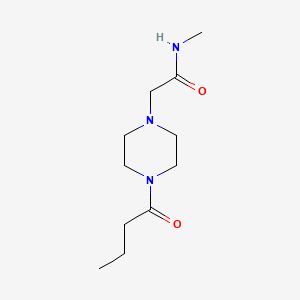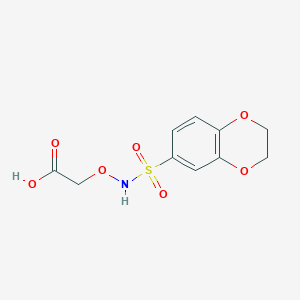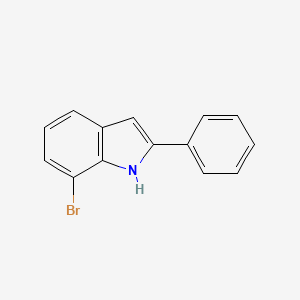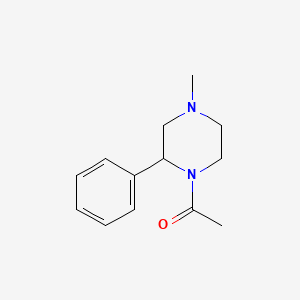
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, also known as CMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMBA is a benzene derivative that has a chloro group at the 3-position and a morpholine group at the 4-position. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve memory and cognitive function. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been shown to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and can induce cell cycle arrest and apoptosis. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been shown to inhibit the activity of acetylcholinesterase, which can improve memory and cognitive function. In addition, 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to inhibit the activity of certain receptors, such as the NMDA receptor, which can affect synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells in vitro and its potential as a treatment for Alzheimer's disease. However, there are also limitations to using 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in lab experiments. The compound has not been extensively studied in vivo, and its toxicity and side effects are not well understood. In addition, the synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid can be challenging, and the compound may not be readily available for use in lab experiments.
Future Directions
There are several future directions for research on 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid. One area of research could focus on the development of more efficient and cost-effective methods for synthesizing the compound. Another area of research could focus on the in vivo effects of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, including its toxicity and side effects. Additionally, research could focus on the potential applications of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in other areas of medicine, such as the treatment of other neurodegenerative diseases or the development of new anticancer drugs.
Conclusion
In conclusion, 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. The compound has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. While there are limitations to using 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid in lab experiments, there are several future directions for research on the compound, including the development of more efficient synthesis methods and the exploration of its potential applications in other areas of medicine.
Synthesis Methods
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid can be synthesized using various methods, including the reaction of 3-chloro-4-hydroxybenzoic acid with 2-(4-morpholinyl)ethanol in the presence of a catalyst. The reaction results in the formation of 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid, which can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. 3-Chloro-4-(2-morpholin-4-ylethoxy)benzoic acid has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
3-chloro-4-(2-morpholin-4-ylethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9H,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFCFIGUVBUOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)



![2-[(1-Benzylpiperidine-3-carbonyl)amino]propanediamide](/img/structure/B7567248.png)
![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)
